molecular formula C22H25NO5S B1684108 Thiocolchicine CAS No. 2730-71-4

Thiocolchicine

Cat. No.: B1684108
CAS No.: 2730-71-4
M. Wt: 415.5 g/mol
InChI Key: CMEGANPVAXDBPL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocolchicine is a semi-synthetic derivative of colchicine, a natural alkaloid found in plants such as Colchicum autumnale and Gloriosa superba. This compound is known for its anti-inflammatory, analgesic, and muscle relaxant properties. It is used in the treatment of various musculoskeletal disorders, including acute and chronic back pain, rheumatologic conditions, and traumatic injuries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocolchicine is synthesized from colchicine through a series of chemical reactions. The primary steps involve the demethylation of colchicine followed by glucosylation. The regioselective demethylation and glucosylation are crucial steps in the synthesis of this compound. These reactions are typically carried out using specific strains of Bacillus megaterium, which offer high selectivity and efficiency .

Industrial Production Methods: The industrial production of this compound involves the biotransformation of colchicine using microbial strains. The process includes the conversion of colchicine to its 3-demethyl analog, followed by glycosylation to produce this compound. This method is preferred due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Thiocolchicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .

Scientific Research Applications

Anticancer Properties

Thiocolchicine has garnered attention for its potential anticancer effects. Research indicates that it inhibits the proliferation of various cancer cell types, including leukemia, myeloma, and solid tumors such as breast, colon, and kidney cancers. The mechanism involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and tumorigenesis.

Case Studies

A multicenter study demonstrated that this compound effectively inhibited tumor growth in patients with specific malignancies, suggesting its potential as a therapeutic agent alongside traditional treatments .

Pain Management

This compound is widely used for managing musculoskeletal pain, particularly acute low back pain accompanied by muscle spasms.

Clinical Trials

A randomized controlled trial evaluated the efficacy of this compound against placebo in treating acute low back pain. Key findings include:

  • Pain Reduction : Patients receiving 4 mg of this compound twice daily reported significant reductions in pain scores compared to the placebo group .
  • Improvement in Muscle Spasms : The treatment group showed a marked decrease in muscle spasm intensity and improved hand-to-floor distance measurements .
  • Safety Profile : The drug was well-tolerated with minimal adverse effects reported during the trials .

Mechanisms Related to Pain Relief

This compound's analgesic properties are attributed to its interaction with neurotransmitter systems:

  • GABA Receptor Modulation : It has been shown to interact with gamma-aminobutyric acid receptors, which are critical for muscle relaxation and pain modulation .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that contribute to its effectiveness in treating conditions characterized by inflammation and pain .

Allergic Reactions and Safety Concerns

Mechanism of Action

Thiocolchicine exerts its effects by binding to tubulin, a protein involved in cell division. This binding inhibits the polymerization of microtubules, leading to the disruption of mitotic spindle formation and cell division. Additionally, this compound acts as a competitive antagonist of gamma-aminobutyric acid A (GABA-A) and glycine receptors, contributing to its muscle relaxant properties .

Comparison with Similar Compounds

    Colchicine: A natural alkaloid with anti-inflammatory and anti-mitotic properties.

    Colchicoside: A glucosylated derivative of colchicine with similar pharmacological effects.

    Demecolcine: A synthetic derivative of colchicine used in cancer therapy.

Uniqueness of Thiocolchicine: this compound is unique due to its sulfur-containing structure, which enhances its pharmacological properties and reduces toxicity compared to colchicine. Its selective binding to GABA-A and glycine receptors also distinguishes it from other similar compounds .

Biological Activity

Thiocolchicine, a semi-synthetic derivative of colchicine, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and musculoskeletal pain management. This article explores the compound's mechanisms of action, efficacy in clinical settings, and its pharmacokinetic properties based on recent research findings.

This compound exerts its effects through several key mechanisms:

  • Inhibition of NF-κB Pathway : this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammation and cancer progression. This inhibition leads to a reduction in the expression of NF-κB-regulated genes responsible for cell proliferation and survival .
  • Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines, including leukemia and solid tumors, by modulating pathways associated with cell death and survival .
  • Muscle Relaxation : In addition to its anticancer properties, this compound functions as a muscle relaxant by acting on glycine and GABAA receptors, facilitating muscle relaxation without sedative effects .

Cancer Treatment

Recent studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation : this compound inhibited the proliferation of several cancer cell types, including breast, colon, and kidney cancers. The compound's ability to suppress tumor colony formation further supports its role as an anticancer agent .
  • Case Studies : One study highlighted the compound's efficacy in reducing tumor growth in animal models, showcasing its potential for clinical applications in oncology .

Pain Management

This compound is also utilized for managing musculoskeletal pain:

  • Clinical Trials : A systematic review of randomized controlled trials (RCTs) indicated that this compound significantly reduces pain intensity in patients with acute low back pain. The pooled mean difference in Visual Analogue Scale (VAS) scores was −0.49 after 2–3 days and −0.82 after 5–7 days compared to placebo .
  • Safety Profile : The safety profile of this compound is generally favorable, with minimal reports of adverse effects. However, concerns regarding potential side effects have led to calls for further analysis on its risk-benefit balance .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for optimizing its therapeutic use:

  • Metabolism : Following administration, this compound undergoes metabolism into active metabolites. Notably, the aglycone derivative (M2) and 3-O-glucuronidated aglycone (M1) are significant circulating entities. M1 retains muscle relaxant properties similar to those of this compound itself .
  • Absorption and Elimination : After oral administration, M1 appears rapidly in plasma with a half-life of approximately 7.3 hours. In contrast, this compound is absorbed more quickly via intramuscular administration, with a half-life of 1.5 hours .

Summary Table of Findings

Aspect Details
MechanismInhibition of NF-κB; Induction of apoptosis; Muscle relaxation
Cancer EfficacyInhibits proliferation in various cancer cell lines; Induces apoptosis
Pain ManagementSignificant reduction in VAS scores for low back pain
PharmacokineticsActive metabolites include M1 and M2; Rapid absorption and elimination rates
Safety ProfileGenerally favorable; minimal adverse effects reported

Q & A

Basic Research Questions

Q. What are the key biochemical parameters for evaluating Thiocolchicine’s microtubule inhibition in vitro?

this compound’s activity is quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The compound exhibits an IC50 of 2.5 µM for tubulin polymerization inhibition and a Ki of 0.7 µM for competitive binding to microtubules . Researchers should use purified tubulin in ATP/GTP-dependent polymerization assays, monitoring turbidity changes at 350 nm. Include colchicine as a positive control and validate results with dose-response curves across three independent experiments.

Q. How should researchers design experiments to distinguish this compound’s cytotoxicity from off-target effects?

Use isogenic cell lines with varying sensitivity to microtubule disruption (e.g., MCF-7 vs. paclitaxel-resistant variants). Combine viability assays (MTT/CellTiter-Glo) with immunofluorescence to correlate cell death with microtubule depolymerization. Include rescue experiments using tubulin-stabilizing agents (e.g., taxanes) to confirm mechanism specificity .

Q. What methodological considerations are critical for detecting this compound-induced apoptosis?

Employ Annexin V/PI flow cytometry alongside caspase-3/7 activation assays. Validate findings with Western blotting for cleaved PARP and Bcl-2 family proteins. Note that apoptosis kinetics may vary by cell type; perform time-course experiments (e.g., 6–48 hours post-treatment) and normalize to baseline caspase activity in untreated controls .

Q. How can researchers validate this compound’s stability in cell culture media for long-term assays?

Use HPLC or LC-MS to quantify this compound degradation over 24–72 hours in media at 37°C. Account for serum protein binding by comparing free vs. total drug concentrations. Pre-treat media with antioxidants (e.g., ascorbic acid) if oxidation is suspected, and include fresh drug replenishment every 24 hours in prolonged experiments .

Q. What strategies optimize literature reviews for this compound’s structure-activity relationships (SAR)?

Focus on peer-reviewed studies using Semrush or PubMed’s “Similar Articles” feature to trace SAR developments. Prioritize papers reporting crystallographic data of this compound-tubulin complexes and mutagenesis studies (e.g., β-tubulin T179A mutations affecting binding affinity). Exclude non-quantitative or non-reproducible data from unreliable platforms like .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in clinical vs. preclinical models be resolved?

A 2025 randomized trial showed this compound reduced penile curvature by 22.5% (p=0.019) but failed to improve IIEF-5 sexual function scores (p=0.23). To reconcile this, conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling in animal models, comparing tissue-specific drug accumulation and biomarker correlations (e.g., α-smooth muscle actin vs. erectile function endpoints) .

Q. What experimental approaches address this compound’s limited bioavailability in vivo?

Use PEGylated liposomes or albumin nanoparticles to enhance solubility and circulation time. Validate delivery efficiency via fluorescent tagging (e.g., Cy5-labeled this compound) and intravital microscopy. Compare tumor penetration in xenograft models using LC-MS/MS for tissue quantification .

Q. How can researchers optimize this compound’s linker chemistry for antibody-drug conjugates (ADCs)?

Test cleavable (e.g., valine-citrulline) vs. non-cleavable (e.g., maleimide) linkers using SPR to measure binding stability. Assess payload release in lysosomal buffers (pH 4.5–5.0) and correlate with cytotoxicity in CD30+ vs. CD30- cell lines. Include bystander effect assays using co-cultures of target and non-target cells .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response heterogeneity?

Apply mixed-effects models to account for inter-experimental variability. Use the Akaike Information Criterion (AIC) to compare linear vs. sigmoidal dose-response curves. For skewed data (e.g., apoptosis rates in heterogeneous tumors), employ non-parametric tests like the Wilcoxon signed-rank test with Bonferroni correction .

Q. How can microbial biosynthesis pathways improve this compound derivative production?

A 2017 patent describes glycosyltransferase-mediated conversion of this compound to glycosylated forms using Streptomyces spp. Optimize fermentation conditions (pH, temperature, precursor feeding) and use CRISPR-Cas9 to engineer enzyme specificity. Validate products via NMR and compare bioactivity to synthetic analogs .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use triangulation by cross-validating results across assays (e.g., tubulin polymerization + apoptosis + cell cycle arrest). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines: report triplicate experiments, raw data ranges, and instrument calibration details. For animal studies, include ARRIVE 2.0 checklist items like randomization and blinding protocols .

Properties

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGANPVAXDBPL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181751
Record name Thiocholchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2730-71-4
Record name Thiocolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2730-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocholchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiocolchicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiocolchicine
Reactant of Route 2
Reactant of Route 2
Thiocolchicine
Reactant of Route 3
Reactant of Route 3
Thiocolchicine
Reactant of Route 4
Thiocolchicine
Reactant of Route 5
Reactant of Route 5
Thiocolchicine
Reactant of Route 6
Reactant of Route 6
Thiocolchicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.